molecular formula C15H16O3 B3982656 8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 298686-57-4

8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B3982656
CAS No.: 298686-57-4
M. Wt: 244.28 g/mol
InChI Key: YWKUKNJWDUCNMF-UHFFFAOYSA-N
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Description

8-Allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative with a molecular formula of C15H16O3. Coumarins are a class of naturally occurring phenolic compounds known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts. The reaction conditions include heating the reactants under reflux with a strong acid like sulfuric acid or polyphosphoric acid.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of green chemistry principles, such as solvent-free conditions and the use of renewable catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 8-Allyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The double bond in the allyl group can be reduced to form an alkyl group.

  • Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

  • Oxidation: Formation of 8-allyl-6-ethyl-7-oxo-4-methyl-2H-chromen-2-one.

  • Reduction: Formation of 8-ethyl-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one.

  • Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: Investigated for its antimicrobial and antifungal properties.

  • Medicine: Explored for its anti-inflammatory and antioxidant activities, which could be beneficial in treating various diseases.

  • Industry: Used in the development of new materials and as a potential intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with various cellular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.

  • Pathways Involved: The compound modulates signaling pathways such as NF-κB and MAPK, which are crucial in the regulation of inflammation and cell survival.

Comparison with Similar Compounds

  • 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

  • 8-allyl-7-hydroxy-4-methyl-2H-chromen-2-one

  • 6-ethyl-7-hydroxy-2H-chromen-2-one

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Properties

IUPAC Name

6-ethyl-7-hydroxy-4-methyl-8-prop-2-enylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-4-6-11-14(17)10(5-2)8-12-9(3)7-13(16)18-15(11)12/h4,7-8,17H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKUKNJWDUCNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CC=C)OC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165770
Record name 6-Ethyl-7-hydroxy-4-methyl-8-(2-propen-1-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298686-57-4
Record name 6-Ethyl-7-hydroxy-4-methyl-8-(2-propen-1-yl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298686-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-7-hydroxy-4-methyl-8-(2-propen-1-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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